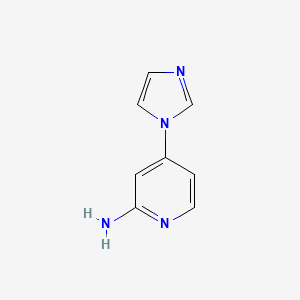

4-(1H-Imidazol-1-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISRWDLJPSEPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716983 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314355-38-8 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Imidazol 1 Yl Pyridin 2 Amine and Its Analogs

Classical and Contemporary Approaches to Imidazopyridine Core Synthesis

The construction of the imidazopyridine core, a key structural motif in many biologically active compounds, has been achieved through a variety of classical and contemporary synthetic methods. These approaches often involve the versatile reactivity of 2-aminopyridines with different electrophilic partners.

Condensation Reactions Involving 2-Aminopyridines

A foundational approach to imidazopyridine synthesis involves the condensation of 2-aminopyridines with suitable carbonyl-containing compounds. This method remains a cornerstone for accessing this privileged heterocyclic system.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, α-Haloketones)

The reaction of 2-aminopyridines with α-haloketones is a traditional and effective method for the synthesis of imidazo[1,2-a]pyridines. amazonaws.comrsc.org The key step in this reaction is the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine (B139424). rsc.org Various catalytic and non-catalytic systems have been developed to facilitate this transformation. rsc.org For instance, neutral alumina (B75360) has been reported as an efficient medium for this reaction at room temperature. rsc.org Furthermore, a catalyst- and solvent-free method has been demonstrated at 60 °C, which is applicable to both α-bromo and α-chloro ketones. amazonaws.comrsc.org

The reaction can be optimized by screening different solvents and conditions. For example, the reaction of α-bromoacetophenone with 2-aminopyridine has been studied in various solvents, with the best yield achieved in the absence of any solvent. amazonaws.com

Table 1: Optimization of the Condensation Reaction of 2-Aminopyridine with α-Bromoacetophenone amazonaws.com

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | n-Hexane | 60 | 48 |

| 2 | CCl4 | 60 | 45 |

| 3 | Toluene | 60 | 50 |

| 4 | CH2Cl2 | 60 | 53 |

| 5 | THF | 60 | 65 |

| 11 | None | 60 | 91 |

This optimized protocol has been shown to be general for a variety of substituted 2-aminopyridines and α-haloketones, tolerating functional groups such as chloro, methyl, and methoxy (B1213986) groups. amazonaws.com

Reactions with α,β-Unsaturated Carbonyl Compounds

The reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds provides another route to imidazopyridine derivatives. A notable example is the copper-catalyzed oxidative coupling of 2-aminopyridines with chalcones (α,β-unsaturated ketones) under an oxygen atmosphere to produce 3-aroylimidazo[1,2-a]pyridines. rsc.org This regioselective reaction is compatible with a wide array of 2-aminopyridines and chalcones and can be performed on a gram scale. rsc.org However, other activated alkenes like acrylonitrile, vinyl phosphate, and methyl acrylate (B77674) were found to be unsuitable for this specific transformation under the reported conditions. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials.

Groebke–Blackburn–Bienaymé Reaction Modifications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comorganic-chemistry.org This reaction involves the combination of an aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.org The efficiency of the GBBR can be significantly enhanced through various modifications, including the use of catalysts and alternative energy sources.

For instance, microwave-assisted synthesis in the presence of a catalyst like ammonium (B1175870) chloride in ethanol (B145695) has been shown to improve yields and drastically reduce reaction times for the synthesis of imidazo[1,2-a]pyridine-chromone hybrids. mdpi.com The optimization of this reaction has been explored by varying catalysts and energy sources. mdpi.com

Table 2: Optimization of the Groebke–Blackburn–Bienaymé Reaction mdpi.com

| Entry | Catalyst | Solvent | Energy Source | Time | Yield (%) |

| 1 | None | EtOH | RT | 24 h | No reaction |

| 2 | None | EtOH | Ultrasound | 2 h | Traces |

| 3 | NH4Cl (20 mol%) | EtOH | RT | 24 h | 12 |

| 4 | NH4Cl (20 mol%) | EtOH | Microwave | 15 min | 36 |

The scope of the GBBR has been expanded to include various isocyanides, leading to a range of substituted imidazo[1,2-a]pyridines. mdpi.commdpi.com Furthermore, the development of scalable industrial processes based on the GBBR highlights its practical utility in preparing key intermediates for drug development. organic-chemistry.org

Copper-Catalyzed A3-Coupling Approaches

Copper-catalyzed A3-coupling (alkyne-aldehyde-amine) reactions have been developed as an efficient method for synthesizing imidazo[1,2-a]pyridines. nih.govrsc.orgacs.org This domino reaction involves the coupling of an aldehyde, a 2-aminopyridine, and a terminal alkyne. beilstein-journals.org The use of a copper catalyst is crucial, and various copper sources and co-catalysts have been explored. beilstein-journals.org

An environmentally friendly approach utilizes a Cu(II)-ascorbate catalyst system in an aqueous micellar medium with sodium dodecyl sulfate (B86663) (SDS). nih.govacs.org This method allows for the in situ generation of the active Cu(I)/Cu(II) catalyst and facilitates a 5-exo-dig cycloisomerization to afford a variety of imidazo[1,2-a]pyridines in good yields. nih.gov Microwave irradiation has also been employed to accelerate copper(I)-catalyzed A3 cascade couplings, leading to the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org The use of heterogeneous copper catalysts, such as copper-silica material (Cu/SiO2), offers advantages like easy separation from the reaction medium and minimal metal waste. researchgate.net

The versatility of the A3-coupling has been demonstrated with a range of aldehydes, 2-aminopyridines, and terminal alkynes, yielding diverse imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

Table 3: Examples of Imidazo[1,2-a]pyridines Synthesized via Copper-Catalyzed A3-Coupling nih.gov

| Product | Structure | Yield (%) |

| 4d | 3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine | 85 |

| 4r | 3-Benzyl-5-methyl-2-p-tolylH-imidazo[1,2-a]pyridine | 78 |

| 4af | 3-Benzyl-6-chloro-2-(4-fluorophenyl)H-imidazo[1,2-a]pyridine | 82 |

Reductive Cyclization and Intramolecular Cyclization Protocols

Reductive and intramolecular cyclization reactions are powerful strategies for the formation of heterocyclic rings, often proceeding with high atom economy. While direct examples for the synthesis of 4-(1H-imidazol-1-yl)pyridin-2-amine via these methods are not extensively documented, the principles can be understood from the synthesis of analogous structures.

One relevant approach is the intramolecular cyclization of N-aryl amides. For instance, a mild and efficient method has been developed for the synthesis of 3-amino oxindoles from N-aryl amides, proceeding through the intramolecular cyclization of a 2-azaallyl anion with the N-aryl amide. This type of strategy, which avoids the use of transition metal catalysts, could conceptually be adapted to form an imidazole (B134444) ring fused or attached to another heterocycle.

Another pertinent example is the synthesis of pyrazolo[4,3-b]pyridines, which can be achieved through the intramolecular nucleophilic substitution of a nitro group. This method involves the initial synthesis of pyridinyl keto esters from 2-chloro-3-nitropyridines, followed by a Japp–Klingemann reaction and subsequent cyclization. This highlights how a suitably functionalized pyridine ring can undergo intramolecular cyclization to form a fused five-membered nitrogen heterocycle. The general principle involves creating a precursor molecule containing both the pyridine and a latent imidazole fragment, which can then be induced to cyclize.

| Cyclization Strategy | Starting Materials | Key Transformation | Product Type | Reference |

| Intramolecular Cyclization of N-aryl amides | N-aryl amides | Cyclization of 2-azaallyl anions | 3-Amino oxindoles | |

| Intramolecular Nucleophilic Substitution | 2-Chloro-3-nitropyridines, Ethyl acetoacetate | Japp–Klingemann reaction and cyclization | Pyrazolo[4,3-b]pyridines |

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, offering efficient and selective methods for the formation of carbon-nitrogen bonds, which are crucial for constructing the this compound scaffold.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-N bonds. The Ullmann reaction and its modern variations are instrumental in coupling aryl halides with N-nucleophiles like imidazole. The synthesis of this compound can be envisioned through the copper-catalyzed coupling of a 4-halopyridin-2-amine derivative with imidazole.

Typically, these reactions require a copper catalyst (often Cu(I) salts like CuI), a base, and sometimes a ligand to facilitate the coupling. For example, the synthesis of imidazo[4,5-c]pyridines, structural isomers of the target's core, has been achieved using copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine. This demonstrates the utility of copper catalysis in constructing imidazole-pyridine linkages. While traditional Ullmann conditions often require harsh reaction conditions, newer protocols with various ligands have been developed to proceed under milder temperatures.

A copper-catalyzed one-pot procedure has also been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, showcasing the versatility of copper in mediating complex cyclization cascades.

| Catalyst System | Reactants | Reaction Type | Product Example | Reference |

| CuI | 4-Halopyridin-2-amine, Imidazole | Ullmann Condensation | This compound (proposed) | |

| Copper Catalyst | 3-Amino-N-Boc-4-chloropyridine, Amine | Amidation | Substituted imidazo[4,5-c]pyridines | |

| CuI | Aminopyridines, Nitroolefins | Oxidative Cyclization | Imidazo[1,2-a]pyridines |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are among the most powerful and versatile methods for forming C-N bonds. This reaction is highly suitable for coupling N-heterocycles like imidazole with aryl or heteroaryl halides. The synthesis of this compound would likely involve the coupling of a 4-halopyridin-2-amine (e.g., 4-bromo- or 4-chloropyridin-2-amine) with imidazole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands often providing high yields and good functional group tolerance, even with challenging substrates like halopyridines. The synthesis of N-arylpyrimidin-2-amine derivatives has been successfully achieved using a palladium catalyst with Xantphos as the ligand. This methodology has also been applied to the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, demonstrating its effectiveness in constructing complex heterocyclic systems.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aminothiophenecarboxylates, Halopyridines | Buchwald-Hartwig Amination | Coupling of deactivated amines with halopyridines | |

| Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | Amines, Halopyrimidines | Buchwald-Hartwig Amination | Synthesis of N-arylpyrimidin-2-amines | |

| Pd₂(dba)₃, X-Phos, Cs₂CO₃ | Benzophenone imine, 3-Triflate-estrone | Buchwald-Hartwig Amination | C-N coupling on steroid scaffolds |

Iron-Catalyzed Oxidative Processes

In recent years, iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium and copper for C-N cross-coupling reactions. Iron-catalyzed oxidative C-O and C-N coupling reactions have been developed using air as the sole oxidant, representing a green synthetic transformation.

An iron-catalyzed intermolecular C-N cross-coupling of tetrazoles and azides with boronic acids has been reported, proceeding through a metalloradical activation mechanism. This approach has been successfully applied to the late-stage amination of complex molecules. While a direct application to the synthesis of this compound is yet to be reported, these findings suggest the potential of iron catalysis for the formation of the crucial imidazole-pyridine bond. The synthesis of iron complexes with ligands such as 4-(imidazol-1-yl)-2,6-di(pyrazol-1-yl)-pyridine has been documented, indicating the stability of such coordination compounds which could be

Metal-Free and Green Chemistry Syntheses

Ultrasound-Assisted C-H Functionalization in Aqueous Media

Ultrasound irradiation has emerged as a powerful tool in green chemistry for promoting organic reactions. acs.org The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extreme temperatures and pressures. This energy input can enhance mass transport, increase reaction rates, and enable reactions to proceed at lower bulk temperatures. nih.gov

A notable application is the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines, which can be achieved through the C–H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water, a green solvent. researchgate.net This metal-free approach offers mild reaction conditions and good yields. researchgate.net

Further research has demonstrated a metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position. nih.govacs.org This process utilizes ultrasound acceleration in a green alcohol solvent, significantly improving reaction efficiency and rate compared to conventional heating. nih.govacs.org The use of tert-butyl hydroperoxide (TBHP) as an oxidant in combination with iodine is crucial for activating the C-H bond and promoting electrophilic iodination with high atom economy. acs.orgnih.gov The energy from ultrasonication facilitates solubility and mass transportation, accelerating the reaction at ambient temperatures. nih.gov

Table 1: Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2-phenylimidazo[1,2-a]pyridine | 3-iodo-2-phenylimidazo[1,2-a]pyridine | 91% | nih.gov |

| 8-bromo-2-phenylimidazo[1,2-a]pyridine | 8-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine | 87% | nih.gov |

| 6-chloro-2-phenylimidazo[1,2-a]pyridine | 6-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 77% | nih.gov |

Electrochemical and Mechanochemical Strategies

Electrochemical Synthesis Electrosynthesis offers a green and efficient alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. rsc.org This technique has been successfully applied to the synthesis of imidazole-containing heterocycles. For instance, 1-cyano-imidazo[1,5-a]pyridines can be synthesized via a three-component electrochemical process from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (B1210189) (NH₄SCN). rsc.org In this cascade reaction, NH₄SCN uniquely serves as both the electrolyte and the cyanating agent. rsc.org The mechanism involves the nucleophilic addition of the thiocyanate anion to an imine intermediate, followed by an anodic oxidation and cyclization process. rsc.org Similarly, an electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines has been developed, proceeding through an electrochemical C(sp³)–H amination under undivided electrolytic conditions. rsc.org

Mechanochemical Synthesis Mechanochemistry involves inducing reactions through mechanical force, such as grinding or ball milling, often in the absence of a solvent. acs.org This solvent-free approach is a cornerstone of green chemistry. While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been applied to fundamental related reactions. For example, the synthesis of primary amides from esters has been achieved mechanochemically using calcium nitride, a method that was successfully applied to a multi-step synthesis of the drug rufinamide. acs.org Mechanochemical methods have also been developed for peptide synthesis and for the preparation of Grignard reagents in air, demonstrating the growing potential of this technique for constructing complex molecules and intermediates under environmentally friendly conditions. acs.orgacs.org

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has become a widespread technique for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating. The direct coupling of microwave energy with the polar molecules in a reaction mixture allows for rapid and uniform heating.

This technology has been effectively used to synthesize various imidazole and imidazopyridine derivatives. A prominent example is the microwave-assisted Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) for producing imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This method involves reacting aminopyridines, aldehydes, and isocyanides in the presence of a catalyst like phosphotungstic acid (HPW) in ethanol. beilstein-journals.orgnih.gov The reactions are remarkably fast, often completing within 30 minutes, with low catalyst loading and yielding products in high yields (up to 99%). beilstein-journals.orgnih.gov

Another one-pot, multicomponent protocol under microwave irradiation is used to create novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives. nih.gov This sequential two-step reaction uses p-toluenesulfonic acid as a catalyst in ethanol, a green solvent, and is applicable to a wide range of primary amines. nih.gov The efficiency of microwave heating has also been leveraged for the synthesis of oxazoles and diastereoselective oxazolines from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) by carefully controlling the basic conditions. acs.org

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-1,2,3-triazoles

| Isocyanide Reagent | Product Structure | Yield | Reference |

|---|---|---|---|

| tert-Butyl isocyanide | N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine | 91% | mdpi.com |

| Cyclohexyl isocyanide | N-cyclohexyl-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine | 85% | mdpi.com |

| Benzyl isocyanide | N-benzyl-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine | 82% | mdpi.com |

Synthetic Route Optimization and Efficiency Enhancements

Optimizing synthetic routes is paramount for the practical application of chemical compounds, particularly in pharmaceutical and materials science. Key areas of focus include maximizing product yield, ensuring the process is scalable, controlling the specific arrangement of atoms (regioselectivity), and adopting environmentally sustainable practices.

Yield Optimization and Scalability Studies

A primary goal in synthetic chemistry is to maximize the yield of the desired product. The microwave-assisted GBB-3CR using phosphotungstic acid (HPW) as a catalyst is a prime example of a highly optimized reaction, consistently providing imidazo[1,2-a]pyridine products in yields up to 99%. beilstein-journals.orgnih.gov This efficiency is achieved with a low catalyst loading of just 2 mol% and a short reaction time of 30 minutes. nih.gov

Crucially, a successful laboratory-scale synthesis must be scalable for practical applications. The aforementioned HPW-catalyzed GBB reaction has demonstrated its scalability. nih.gov A 10-fold scale-up of the reaction between 2-aminopyridine, 4-nitrobenzaldehyde, and cyclohexyl isocyanide proceeded smoothly under microwave heating, affirming the robustness and practical utility of the methodology. nih.gov Further optimization of related compounds, such as (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, has been undertaken to enhance their activity as potent and selective kinase inhibitors. nih.gov

Regioselectivity Control in Synthesis

Regioselectivity, the control over which position on a molecule a reaction occurs, is critical for synthesizing a specific isomer of a complex molecule. In the synthesis of substituted imidazopyridines, achieving high regioselectivity prevents the formation of unwanted side products and simplifies purification.

Several strategies have been developed to control regiochemistry:

Catalyst and Reagent Control: A Cu(I)-catalyzed reaction between 1,2,4-triazolium N-imides and terminal alkynes produces pyrazolo[5,1-c]-1,2,4-triazoles as a single regioisomer. acs.org The choice of catalyst and base is essential for this outcome. acs.org

Directed Functionalization: The ultrasound-assisted iodination of imidazo[1,2-α]pyridines shows excellent regioselectivity, exclusively functionalizing the C3 position. nih.gov This is attributed to the electronic properties of the heterocyclic system and the nature of the electrophilic iodinating species generated in situ. acs.org

Selective Acylation: The synthesis of an imidazo[4,5-c]pyridine was achieved through the regioselective acylation of 3,4-diaminopyridine. acs.org By carefully choosing protective groups and reaction conditions, it was possible to selectively introduce an acetamide (B32628) at the 3-position or a tert-butylcarbamate (B1260302) at the 4-position, directing the subsequent cyclization to form the desired isomer. acs.org

Aza-ene Additions: A catalyst-free method for synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines relies on regioselective aza-ene additions and subsequent cyclization-condensation reactions, offering high regioselectivity and good yields. rsc.org

Development of Environmentally Benign Synthetic Conditions

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. This involves minimizing waste, avoiding hazardous substances, and using renewable resources and energy-efficient processes.

Key developments in the synthesis of imidazopyridine analogs include:

Green Solvents: Many modern syntheses prioritize the use of environmentally friendly solvents like water or ethanol, or even proceed under solvent-free (neat) conditions. researchgate.netbeilstein-journals.orgnih.gov An ultrasound-assisted protocol for synthesizing imidazo[1,2-a]pyridines takes place in water, while a microwave-assisted GBB reaction uses ethanol. researchgate.netbeilstein-journals.org

Metal-Free Catalysis: To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are highly desirable. The ultrasound-assisted iodination of imidazo[1,2-α]pyridines is a notable metal-catalyst-free method. acs.orgnih.gov

Energy Efficiency: Alternative energy sources like ultrasound and microwave irradiation are hallmarks of green synthesis. nih.govnih.gov They allow for rapid reactions at lower temperatures and often with higher efficiency than conventional heating, reducing energy consumption. nih.govnih.gov A microwave-assisted synthesis of pyridinyl-1,3,5-triazine hybrids was developed as a one-step, neat reaction with excellent atom economy and significantly reduced reaction time. nih.gov

Benign Catalysts: The use of phosphotungstic acid (HPW) as a cheap, non-toxic, and stable Brønsted acid catalyst for the GBB reaction exemplifies the move towards safer and more economical catalytic systems. beilstein-journals.orgnih.gov

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors, primarily a functionalized pyridine ring and the imidazole heterocycle. The strategic assembly of these intermediates is crucial for the efficient production of the final compound. The primary precursors are 2-amino-4-chloropyridine (B16104) and 1H-imidazole.

Synthesis of 2-Amino-4-chloropyridine

A common and efficient large-scale synthesis of 2-amino-4-chloropyridine (3) starts from picolinic acid hydrochloride (1). This multi-step process has been optimized to achieve good yields.

The synthesis begins with the chlorination of picolinic acid hydrochloride (1) using thionyl chloride at reflux, which generates 4-chloropicolinic acid. This intermediate is then ester

Molecular Interactions and Biological Research of 4 1h Imidazol 1 Yl Pyridin 2 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 4-(1H-imidazol-1-yl)pyridin-2-amine, dictates its biological activity. By systematically altering different parts of the molecule, researchers can identify key features responsible for its therapeutic effects and design more potent and selective compounds.

The core structure of this compound, often referred to as a "scaffold," serves as a template for the synthesis of new derivatives. nih.gov Systematic modifications of this scaffold have been a key strategy in the development of novel therapeutic agents. For instance, in the pursuit of new anticancer agents, researchers have synthesized a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a sulfonamide moiety. nih.govmdpi.com This was achieved by first synthesizing the key intermediate, 1-(2-(methylsulfonyl) pyrimidin-4-yl)-1H-benzo[d]imidazole, and then reacting it with various sulfonamides. nih.govmdpi.com This systematic approach allows for the exploration of how different substituents on the sulfonamide portion affect the compound's ability to inhibit specific cancer-related enzymes. nih.gov

Another example involves the synthesis of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines. researchgate.net In this case, the scaffold was modified by first preparing chalcones from 4-(1H-imidazol-1-yl) benzaldehyde (B42025) and substituted acetophenones. researchgate.net These chalcones were then reacted with guanidine (B92328) hydrochloride to produce the final pyrimidine (B1678525) derivatives. researchgate.net This method allows for the introduction of various aryl groups at the 6-position of the pyrimidine ring, enabling a broad investigation of the SAR. researchgate.net

The imidazo[1,2-b]pyridazine (B131497) scaffold, a related heterocyclic system, has also been extensively studied. nih.gov Its importance is highlighted by the successful development of the kinase inhibitor ponatinib, which has spurred further research into new derivatives with potential therapeutic applications in areas such as cancer, inflammation, and infectious diseases. nih.gov

Identifying the key structural features of a molecule that are essential for its interaction with a biological target is a primary goal of SAR studies. For derivatives of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, which are positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR), the size and nature of the substituent at the 2-position have been shown to be critical. nih.gov While smaller substituents like cyclopropyl (B3062369) can lead to antagonist activity, larger, more hydrophobic groups such as 2-cyclohept-4-enyl and 2-heptan-4-yl promote PAM activity. nih.gov This suggests that the binding site for PAMs on the A3AR is hydrophobic. nih.gov

In the case of pyrazolo[4,3-c]pyridine derivatives acting as inhibitors of the PEX14–PEX5 protein–protein interaction in trypanosomes, the substituent at the N-1 position of the pyrazole (B372694) ring is a key determinant of activity. acs.org The transition from a hydroxyl group to a primary amine at this position significantly increased the inhibitory potency. acs.org Further exploration of various alkylamine residues at this position has been a focus of medicinal chemistry efforts. acs.org

The antiproliferative activity of various pyridine (B92270) derivatives has also been analyzed to determine favorable structural characteristics. mdpi.com Studies have found that the presence and positions of -OMe, -OH, -C=O, and NH2 groups can enhance their activity against cancerous cell lines. mdpi.com

The electronic and steric properties of substituents play a crucial role in determining the biological activity of this compound derivatives. Electronic properties refer to the electron-donating or electron-withdrawing nature of a substituent, which can influence how the molecule interacts with its target through mechanisms like hydrogen bonding and electrostatic interactions. Steric properties relate to the size and shape of the substituent, which can affect how well the molecule fits into the binding pocket of a protein.

For example, in the study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR PAMs, the introduction of bulky, hydrophobic substituents at the 2-position was found to be favorable for PAM activity. nih.gov This suggests that the allosteric binding site can accommodate large groups and that hydrophobic interactions are important for binding. nih.gov Conversely, smaller substituents led to antagonist activity, indicating a different binding mode or interaction with the orthosteric binding site. nih.gov

In the development of pyrazolo[4,3-c]pyridine inhibitors, the replacement of a hydroxyl group with a primary amine at the N-1 position led to a significant increase in activity. acs.org This highlights the importance of a hydrogen bond donor at this position for effective inhibition of the PEX14–PEX5 interaction. acs.org The electronic nature of the amine group is critical for this interaction.

Furthermore, studies on pyridine derivatives have shown that the presence of groups with nitrogen and oxygen, such as -OCH3, -OH, -C=O, and NH2, enhances antiproliferative activity. mdpi.com These groups can participate in hydrogen bonding and other electrostatic interactions with the target protein. Conversely, pyridine derivatives with halogen atoms or bulky groups often exhibit lower antiproliferative activity, suggesting that steric hindrance or unfavorable electronic interactions may be at play. mdpi.com

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is crucial for understanding how a molecule recognizes and binds to its biological target. The flexibility or rigidity of a molecule can significantly impact its biological activity.

For instance, 4-(1H-imidazol-1-yl) aniline, a structurally related compound, has been studied as a ligand for mixed-mode chromatography for antibody purification. nih.gov Its ability to bind immunoglobulin G (IgG) is attributed to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions, all of which are dependent on the specific conformation adopted by the ligand and the protein. nih.gov The planar geometry and conjugated π-system of the imidazole (B134444) and pyridine rings facilitate these interactions. vulcanchem.com

The binding of a ligand to a protein is a dynamic process, and the ability of the ligand to adopt a favorable conformation within the binding site is essential for high-affinity binding. Computational methods, such as molecular docking, are often used to predict the binding modes of molecules and to understand the conformational changes that may occur upon binding.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area of research. This involves identifying the specific cellular components, such as enzymes, with which these compounds interact.

Many derivatives of the this compound scaffold have been found to act as enzyme inhibitors. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized as inhibitors of the V600E mutant of the BRAF kinase (V600EBRAF), a key enzyme in the MAPK signaling pathway that is often mutated in cancer. nih.govmdpi.com Several of these compounds, notably 12e, 12i, and 12l, exhibited strong inhibitory activity against V600EBRAF, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies suggested plausible binding modes for these inhibitors within the active site of the enzyme. nih.gov

Another class of derivatives, (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamines, have been identified as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov MSK-1 is another important kinase involved in cellular signaling pathways.

Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the growth of glioblastoma. nih.gov

The table below summarizes the inhibitory activity of selected 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives against V600EBRAF. nih.gov

| Compound | V600EBRAF IC50 (µM) |

| 12e | 0.62 |

| 12i | 0.53 |

| 12l | 0.49 |

Receptor Agonism and Antagonism Studies

Investigations into the interaction of this chemical family with key neurotransmitter and peptide receptors are critical to understanding their potential neurological or immunomodulatory effects.

While imidazole is the core structure of histamine (B1213489) and many H3 receptor ligands, a review of the available literature did not provide specific evidence or studies on the binding, activation, or antagonism mechanisms of this compound or its direct derivatives at the Histamine H3 receptor. Patent literature mentions heterocyclic compounds as H3 antagonists, but specific data for this scaffold is lacking. acsmedchem.orggoogle.comgoogle.com

No scientific studies were found that describe the modulation of the Neuropeptide S (NPS) receptor by this compound or its derivatives.

Investigation of Other Molecular Targets (e.g., DNA, RNA)

While kinase inhibition is a primary focus for many pyridine-imidazole scaffolds, research has also explored their interactions with other crucial biomolecules like nucleic acids. Derivatives of the core structure have been investigated for their potential to bind to and interfere with the function of DNA.

For instance, molecular docking studies on certain pyrimidin-2-amine derivatives have identified the E. coli DNA gyrase B protein as a potential target. researchgate.net This enzyme is essential for bacterial DNA replication and transcription, making it a validated target for antibacterial agents. The studies indicated that specific derivatives could fit into the active site of the DNA gyrase B protein, suggesting a mechanism for their observed antibacterial activity. researchgate.net

Furthermore, the concept of targeting DNA is exemplified by related imidazole-containing compounds like temozolomide (B1682018). Although structurally distinct, temozolomide functions as a pro-drug that ultimately releases a methyl diazonium ion, which alkylates DNA, particularly at guanine (B1146940) residues. mdpi.com This action induces cytotoxicity and forms the basis of its use in cancer therapy. mdpi.com This principle of DNA interaction highlights a potential, albeit less explored, avenue for the activity of this compound derivatives. Additionally, hybrid molecules incorporating a benzimidazole (B57391) ring, a common bioisostere of imidazole, have been investigated as potential dihydrofolate reductase (DHFR) inhibitors, an enzyme critical for nucleotide synthesis. mdpi.comworldscientificnews.com

Mechanisms of Antiproliferative Activity in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Perturbation)

The antiproliferative effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.

Apoptosis Induction: Research into structurally related compounds, such as 4-imidazolidinone derivatives, has shown they can trigger apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). mdpi.com This increase in ROS activates the intrinsic mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. mdpi.com Specifically, these compounds can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com This shift in balance disrupts mitochondrial outer membrane permeabilization, leading to the activation of caspases (like caspase-3 and -8) and subsequent cell death. mdpi.commdpi.com The activation of the c-Jun N-terminal kinase (JNK) pathway by elevated ROS levels can further amplify the apoptotic signal. mdpi.com

Cell Cycle Perturbation: Derivatives such as 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been shown to exert their anticancer effects by interfering with cell cycle progression. nih.gov Cell cycle analysis revealed that treatment with these compounds can lead to an arrest of cancer cells in specific phases of the cell cycle, thereby preventing their proliferation. nih.gov A number of pyrimidin-4-yl-1H-imidazol-2-yl derivatives have demonstrated potent antiproliferative activities against melanoma cell lines, superior to existing drugs like Sorafenib. nih.gov

| Derivative Type | Cancer Model | Mechanism of Action | Key Proteins Involved |

| 4-Imidazolidinone derivatives | Colorectal Cancer (HCT116, SW620) | ROS-dependent apoptosis, JNK pathway activation mdpi.com | Bax, Bcl-2, JNK mdpi.com |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | NCI 60 cancer cell lines | Cell cycle arrest nih.gov | Varies by cell line |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Pancreatic, Breast, Colon, Epithelial Cancer | Apoptosis induction mdpi.com | Caspase-3, Caspase-8, Bax, Bcl2 mdpi.com |

Mechanisms of Antimicrobial Efficacy

The antimicrobial properties of this class of compounds are often linked to the inhibition of essential bacterial enzymes. The structural similarity of the imidazole-pyridine core to natural purines allows these molecules to act as competitive inhibitors for enzymes involved in critical metabolic pathways.

One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase. researchgate.net As mentioned previously, docking studies have shown that these derivatives can bind to the ATP-binding site of the gyrase B subunit, preventing the enzyme from carrying out its function of managing DNA supercoiling during replication. researchgate.net This leads to a bactericidal effect, particularly against Gram-negative bacteria like E. coli. researchgate.net

Another significant target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. mdpi.com Molecular docking studies of imidazo[4,5-b]pyridine derivatives have demonstrated potential interactions with the active site of DHFR, suggesting that inhibition of this enzyme could be a key part of their antimicrobial action. mdpi.com In vitro testing has confirmed that certain imidazo[4,5-b] and imidazo[4,5-c]pyridine derivatives exhibit potent activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.comnih.gov

| Derivative | Target Organism | Proposed Mechanism | MIC (µg/mL) |

| Imidazo[4,5-b]pyridine derivative 2 | Bacillus cereus | DHFR Inhibition mdpi.com | 0.07 mdpi.com |

| Imidazo[4,5-c]pyridine derivative 2g | S. aureus, E. faecalis, C. albicans | Not specified | 4-8 nih.gov |

| Imidazo[4,5-c]pyridine derivative 2h | S. aureus, E. faecalis, C. albicans | Not specified | 4-8 nih.gov |

| Imidazo[4,5-b]pyridine derivative 4a | S. aureus, E. faecalis, C. albicans | DHFR Inhibition mdpi.com | 4-8 nih.gov |

| Imidazo[4,5-b]pyridine derivative 4b | S. aureus, E. faecalis, C. albicans | DHFR Inhibition mdpi.com | 4-8 nih.gov |

Rational Drug Design Strategies Utilizing the this compound Scaffold

The this compound scaffold serves as a versatile template in medicinal chemistry for developing targeted inhibitors. Rational drug design strategies, including scaffold hopping and lead optimization, have been successfully applied to generate derivatives with enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful tools for discovering novel chemotypes with improved properties while retaining the key interactions of a known pharmacophore. nih.gov

A prime example is the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs) for glioblastoma. nih.gov Starting from a known pyrazolopyrimidine inhibitor (PP2), designers employed bioisosteric replacement by substituting the pyrazole ring with an imidazolone (B8795221) ring. nih.gov Concurrently, the pyrimidine core was replaced with a pyridine ring, an example of scaffold hopping. nih.gov This strategy led to a new hinge-binding moiety, imidazo[4,5-c]pyridin-2-one, which yielded potent SFK inhibitors with activity against glioblastoma cell lines. nih.gov

Similarly, the benzimidazole group is often used as a bioisostere for the azaindole ring present in established kinase inhibitors like vemurafenib. nih.gov This replacement maintains crucial structural features while allowing for the exploration of new chemical space and potentially different pharmacological profiles. nih.gov

Lead Optimization Principles Applied to Scaffold Derivatives

Once a promising lead compound is identified, lead optimization focuses on systematically modifying its structure to improve efficacy, selectivity, and pharmacokinetic properties. This process heavily relies on understanding the structure-activity relationship (SAR).

An initial SAR study of pyrimidin-4-yl-1H-imidazole derivatives identified compounds with potent antiproliferative activity against melanoma cell lines. nih.gov By systematically altering substituents on the scaffold, researchers were able to identify a derivative that was a selective and potent inhibitor of the CRAF kinase. nih.gov

In another example, a screening effort identified a compound, PTC-209, with moderate inhibitory activity against phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net Using this hit compound as a starting point, a structure-based lead optimization campaign was initiated. This involved synthesizing a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives to improve potency. This effort led to the discovery of inhibitor L19, which showed a nearly tenfold increase in inhibitory activity (IC50 of 0.51 µM) and better metabolic stability compared to the original hit. researchgate.netresearchgate.net Similarly, optimization of an imidazo[4,5-c]pyridine template was undertaken to enhance its inhibitory activity and selectivity for the mitogen and stress-activated protein kinase-1 (MSK-1), demonstrating the successful application of these principles. nih.gov

| Compound Series | Target | Initial Hit IC50 (µM) | Optimized Compound | Optimized IC50 (µM) |

| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives | PDE4 | 4.8 (PTC-209) researchgate.netresearchgate.net | L19 | 0.51 researchgate.netresearchgate.net |

| Pyrimidin-4-yl-1H-imidazole derivatives | CRAF (in A375P cells) | Not specified | Compound 7a | 0.62 nih.gov |

| Imidazo[4,5-c]pyridin-2-one derivatives | Src Kinase | Not specified | Compound 1s | Submicromolar range nih.gov |

Coordination Chemistry and Catalytic Applications of 4 1h Imidazol 1 Yl Pyridin 2 Amine

Ligand Properties and Metal Complexation Behavior

The arrangement of nitrogen atoms in 4-(1H-Imidazol-1-yl)pyridin-2-amine makes it an effective ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.

Coordination Modes of the Pyridine (B92270) and Imidazole (B134444) Nitrogen Atoms

The this compound ligand possesses two distinct nitrogen-containing heterocyclic rings: a pyridine ring and an imidazole ring. This structure allows for various ways it can bind to metal centers. The nitrogen atoms on both the pyridine and imidazole rings can act as donor atoms, sharing their lone pair of electrons to form a coordinate bond with a metal ion. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The imidazole ring, in particular, offers multiple coordination possibilities. It can coordinate to a metal center through one of its nitrogen atoms, and in some cases, can act as a bridging ligand to connect two metal centers. This versatility is a key aspect of its utility in constructing polynuclear metal complexes.

Formation of Mononuclear and Dinuclear Metal Complexes

The ability of this compound and its derivatives to act as bridging ligands is crucial in the formation of polynuclear coordination compounds. For instance, related imidazole-functionalized ligands have been shown to form both one-dimensional coordination polymers and discrete tetranuclear complexes with cobalt(II). researchgate.net The final structure, whether it is a single-metal-center (mononuclear) or a two-metal-center (dinuclear) complex, can often be controlled by adjusting the ratio of the ligand to the metal salt during synthesis. researchgate.net

For example, a 1:1 ratio of a similar bridging ligand to CoCl2 has been shown to yield a one-dimensional coordination polymer, while increasing the cobalt to ligand ratio can lead to the formation of a discrete tetranuclear complex. researchgate.net This demonstrates the principle of how stoichiometry can direct the assembly of different complex architectures.

Stability and Stereochemistry of Metal-4-(1H-Imidazol-1-yl)pyridin-2-amine Complexes

The stability of metal complexes formed with this compound is influenced by several factors, including the chelate effect and the nature of the metal-ligand bond. The formation of a chelate ring, where the ligand binds to the metal ion in two or more places, generally leads to increased thermodynamic stability compared to complexes with monodentate ligands.

The stereochemistry of these complexes, which refers to the three-dimensional arrangement of the ligands around the central metal ion, can be quite diverse. For example, with cobalt(II), both tetrahedral and octahedral coordination geometries have been observed in the same tetranuclear complex bridged by a chloride atom. researchgate.net In other cases, such as with certain ruthenium(II) complexes of similar 2-(1H-imidazol-2-yl)heteroaryl ligands, a meridional isomeric form is predominantly obtained. researchgate.net The specific stereochemistry is a result of the interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the ligand.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related ligands have shown significant promise as catalysts in a variety of organic reactions. A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.

Organic Reaction Catalysis

The catalytic activity of these complexes stems from the ability of the metal center to facilitate bond-forming and bond-breaking processes. The ligand plays a crucial role in modulating the reactivity of the metal center, influencing its selectivity and efficiency. Imidazole-containing ligands are utilized in a range of catalytic applications, including asymmetric synthesis, where they help to control the stereochemical outcome of a reaction. chemscene.com

One notable example of the application of related imidazole-containing compounds in synthesis is the total synthesis of ibogaine, a psychoactive indole (B1671886) alkaloid. wikipedia.org In this multi-step synthesis, imidazole is used in one of the key steps to facilitate the conversion of an alcohol to an iodide. wikipedia.org

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are a class of reactions in organic chemistry that form a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. Metal complexes of this compound and its derivatives are particularly relevant in palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool in organic synthesis. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The efficiency and scope of the Sonogashira reaction can be enhanced by the use of specific ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

Bulky and electron-rich ligands are known to promote more efficient Sonogashira couplings. libretexts.org While the specific use of this compound in Sonogashira reactions is not extensively documented in the provided search results, the broader class of imidazole-containing ligands has been investigated for this purpose. For instance, bulky phenanthracenyl imidazolium-derived carbene ligands have been successfully used in copper-free Sonogashira coupling reactions. nih.gov Furthermore, related imidazo[1,5-a]pyridine (B1214698) ligands have been synthesized and evaluated in Suzuki-Miyaura cross-coupling reactions, another important palladium-catalyzed transformation. nih.gov

The table below provides a summary of selected cross-coupling reactions where related imidazole-containing ligands have been employed.

| Reaction Type | Ligand Type | Reactants | Catalyst System | Result |

| Suzuki-Miyaura | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | 4-Chlorobenzonitrile and 2-methoxybenzeneboronic acid | Pd(OAc)2 | 92% yield of the biaryl product. nih.gov |

| Suzuki-Miyaura | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | 2-Bromoaniline and 2-methoxybenzeneboronic acid | Pd(OAc)2 | 88% yield of the biaryl product. nih.gov |

| Sonogashira | Bulky phenanthracenyl imidazolium-derived carbene | Aryl bromides/iodides and terminal acetylenes | Pd(PPh3)2Cl2 / KOtBu | Excellent yields of coupled products. nih.gov |

| Stille | N/A | Iodothienopyridine and 5-(tributylstannyl)-1-methylimidazole | N/A | Effective for the synthesis of an imidazole-thienopyridine. researchgate.net |

| Negishi | N/A | Organozinc reagent from 2-(tert-butyldimethylsilyl)-1-methylimidazole and iodothienopyridine | N/A | Worked well on a laboratory scale. researchgate.net |

Photocatalysis Research

The field of photocatalysis often utilizes metal complexes that can absorb light and mediate electron transfer processes. Ruthenium and iridium polypyridyl complexes are notable examples of photocatalysts that absorb visible light to initiate redox reactions. uark.edunih.gov The structure of this compound, featuring two distinct nitrogen-containing heterocyclic rings, makes it an excellent candidate as a ligand for forming such photoactive metal complexes.

The imidazole and pyridine components can act as a bidentate or bridging ligand, coordinating with transition metals like ruthenium, iridium, or copper to form complexes with potential metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum. nih.govresearchgate.net Upon photoexcitation, these complexes could be used to catalyze a variety of organic transformations. For instance, research on related N-heterocyclic carbene (NHC) rhenium complexes has demonstrated their efficacy as photocatalysts for CO2 reduction. nih.gov The strong σ-donating character of such N-heterocyclic ligands can tune the electronic properties of the metal center, which is a critical factor in catalytic performance. nih.gov

Although no specific studies on photocatalysts derived from this compound have been reported, the general principles of photocatalyst design strongly suggest its utility in this area. Future research could involve the synthesis and characterization of its metal complexes and the evaluation of their photocatalytic activity in reactions such as hydrogen production, CO2 reduction, or organic synthesis. rsc.orgacs.org

Influence of Ligand Structure on Catalyst Activity and Selectivity

The activity and selectivity of a metal-based catalyst are profoundly influenced by the structure of its coordinating ligands. The steric and electronic properties of the ligand framework play a crucial role in determining the outcome of a catalytic reaction. For this compound, the arrangement of the imidazole and aminopyridine rings, along with the potential for substitution on these rings, offers a versatile platform for tuning catalytic properties.

Studies on analogous pyridinophane macrocycles have shown that modifications to the ligand, such as the introduction of bulky substituents, can significantly affect the stereoselectivity of metal-catalyzed reactions. beilstein-journals.org Similarly, the electronic nature of substituents on pyridine-type ligands has been shown to alter the catalytic activity of palladium complexes in cross-coupling reactions. researchgate.net The amino group at the 2-position of the pyridine ring in this compound can also influence the product selectivity of catalytic reactions by participating in secondary coordination or hydrogen bonding interactions. researchgate.net

The modular nature of this ligand would allow for systematic modifications to probe these structure-activity relationships. For example, the introduction of electron-donating or electron-withdrawing groups on either the imidazole or pyridine ring could be used to fine-tune the electronic properties of the resulting metal catalyst, thereby optimizing its activity and selectivity for a specific transformation.

Table 1: Potential Catalytic Applications Based on Analogous Ligand Systems

| Catalytic Reaction | Relevant Metal Center | Role of Ligand Structure |

| CO2 Reduction | Rhenium, Ruthenium | Tuning of redox potentials, stabilization of intermediates. nih.gov |

| Hydrogen Production | Platinum, Ruthenium | Optimization of photophysical and electrochemical properties. rsc.org |

| Cross-Coupling Reactions | Palladium | Control of catalyst activity and selectivity through electronic effects. researchgate.net |

| Polymerization | Iron | Influence on catalyst activity and polymer properties. chemicalbook.com |

Explorations in Materials Science and Sensor Development

The unique structural features of this compound also make it a promising candidate for the development of novel functional materials and chemical sensors.

Use as Building Blocks for Functional Materials

The imidazole and pyridine moieties are well-known building blocks for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net These porous materials have applications in gas storage, separation, and catalysis. The ditopic nature of this compound, with multiple coordination sites, allows it to act as a linker, connecting metal ions to form extended 2D or 3D networks. The presence of the amine group can introduce additional functionality into the MOF, for example, by providing sites for post-synthetic modification or by enhancing interactions with specific guest molecules like CO2. rsc.org

Furthermore, this compound could be incorporated into polymers to create amine-functionalized materials. google.com Such polymers could find use in various applications, including as catalysts, resins for metal capture, or as components in composite materials.

Research into Sensing Capabilities through Metal Complexation

The ability of this compound to form complexes with various metal ions is the basis for its potential application in chemical sensing. The coordination of a metal ion to the ligand can lead to changes in its photophysical or electrochemical properties, which can be harnessed for detection.

For instance, the formation of a complex with a specific metal ion could result in a "turn-on" or "turn-off" fluorescent response, forming the basis of a selective fluorescent sensor. acs.org Research on related imidazole-based ligands has demonstrated their use in the fluorescent detection of metal ions like Fe(III). rsc.org Similarly, electrodes modified with polymers or MOFs containing this ligand could be developed for the electrochemical detection of target analytes. nih.govnih.govresearchgate.netrsc.org The selectivity of such sensors would be dictated by the specific binding affinity of the ligand-metal complex for the analyte of interest.

Table 2: Potential Sensing Applications and Mechanisms

| Target Analyte | Potential Sensing Mechanism | Relevant Instrumental Technique |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence quenching or enhancement upon complexation. acs.orgrsc.org | Fluorescence Spectroscopy |

| Anions | Displacement of an indicator from a metal complex. | UV-Vis or Fluorescence Spectroscopy |

| Small Organic Molecules | Modulation of electrochemical signal upon binding to a modified electrode. researchgate.net | Cyclic Voltammetry, Differential Pulse Voltammetry |

| Gases (e.g., CO2) | Change in conductivity or optical properties of a functional material. rsc.org | Electrical or Optical Measurements |

Computational and Theoretical Studies on 4 1h Imidazol 1 Yl Pyridin 2 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as 4-(1H-Imidazol-1-yl)pyridin-2-amine, interacts with a biological target, typically a protein. These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes with Biological Targets

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For derivatives of imidazole-pyridine compounds, these simulations have been used to identify potential binding modes with various biological targets. For instance, in the context of designing novel inhibitors for cyclin-dependent kinases (CDKs), which are crucial in cancer therapy, docking studies have been performed on derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine to understand their interaction with CDK2, CDK4, and CDK6. nih.gov The process involves generating multiple possible conformations of the ligand within the active site of the protein and scoring them based on factors like binding energy. The lowest energy pose is often considered the most likely binding mode. acs.org

Similarly, in the pursuit of new antimicrobial agents, molecular docking has been employed to evaluate the binding interactions of imidazole (B134444) derivatives with proteins from pathogenic organisms, such as the 5IIP protein structure from Staphylococcus aureus. ppor.az These studies help in visualizing how the ligand fits into the binding pocket and which parts of the molecule are critical for this interaction. For example, studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors for blocking SARS-CoV-2 cell entry have utilized docking to predict interactions with human ACE2 and the spike protein. nih.gov

The following table summarizes representative findings from molecular docking studies on related imidazole-pyridine compounds, highlighting the predicted binding affinities with their respective biological targets.

| Compound Class | Biological Target | Predicted Binding Affinity/Score | Reference |

| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl diphosphate (B83284) synthase | Not specified | acs.org |

| Imidazo[1,2-a]pyrimidine derivatives | hACE2 and SARS-CoV-2 Spike Protein | Not specified | nih.gov |

| 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]- imidazol-1-yl)-[1,1'-biphenyl]-4-amine | Staphylococcus aureus 5IIP protein | Strong binding affinity | ppor.az |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Not specified | nih.gov |

Elucidation of Ligand-Receptor Interactions

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the study of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as histamine (B1213489) H3 receptor agonists, docking revealed that the basic amine of a key compound forms an ionic interaction with a negatively charged aspartate residue (D114), while the amino group on the pyrimidine (B1678525) ring forms a hydrogen bond with a glutamate (B1630785) residue (E206). acs.org

These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, where chemists systematically modify the structure of a lead compound to improve its potency and selectivity. By understanding which functional groups on the ligand are responsible for key interactions, researchers can make more informed decisions about which modifications are likely to be beneficial. The Automated Topology Builder (ATB) and Repository is a resource that can facilitate such studies by providing molecular force fields for simulations of biomolecule-ligand complexes. uq.edu.au

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding mode and the conformational flexibility of both the ligand and the receptor. tandfonline.com

For instance, a 100-nanosecond MD simulation was used to confirm the stability of a complex formed between an imidazole derivative and a COVID-19 protein, revealing a stable conformation and binding pattern. tandfonline.com Similarly, MD simulations have been used to validate the docking results for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6, confirming the stability of the predicted binding poses and identifying that polar interactions, particularly electrostatic interactions, are crucial for binding. nih.gov Conformational analysis, often performed as part of MD simulations or using methods like potential energy scans, helps in identifying the lowest energy and most likely conformation of the molecule. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Elucidation (HOMO-LUMO Analysis, Mulliken Charges)

DFT calculations are used to determine the electronic structure of molecules like this compound. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.comresearchgate.net

Mulliken population analysis is another important output of quantum chemical calculations, which assigns partial charges to each atom in the molecule. tandfonline.com This information helps in understanding the charge distribution and identifying regions of the molecule that are likely to be involved in electrostatic interactions. For example, Mulliken charge analysis of imidazo[1,2-a]pyridine (B132010) derivatives has been used to understand their electronic properties. researchgate.net

The following table presents representative HOMO-LUMO energy gaps calculated for related imidazole-containing compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Imidazo[1,2-a]pyridin-3-yl derivative 4(a) | -5.3878 | -1.4150 | 3.9728 | acs.org |

Prediction of Spectroscopic Properties for Research Validation

Quantum chemical calculations can also be used to predict spectroscopic properties, such as FT-IR and NMR spectra. tandfonline.comresearchgate.netnih.gov By comparing the theoretically predicted spectra with experimentally obtained spectra, researchers can validate the synthesized molecular structure. nih.gov For example, in the study of a novel Imidazo[1,2-a]pyrimidine-Schiff base derivative, theoretical FT-IR and NMR analyses were in good agreement with the experimental data, confirming the structural assignment. nih.gov Similarly, for 4-(((1H-imidazol-2-yl)methylene)amino)phenol, theoretical and experimental spectroscopic data were correlated to confirm the structure. researchgate.net This validation is a critical step in ensuring the reliability of further computational and experimental studies.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge.

For this compound, an MESP analysis would reveal the electron-rich and electron-deficient areas. Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as the amino group. Blue-colored regions signify positive electrostatic potential, or electron-poor areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Specific MESP maps and detailed analyses for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

In the case of this compound, NBO analysis would quantify the stability arising from various intramolecular interactions. For instance, it could detail the delocalization of lone pair electrons from the nitrogen atoms into the aromatic rings' anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis, with higher values indicating stronger interactions.

A detailed NBO analysis with specific stabilization energies for intramolecular interactions within this compound has not been reported in published research.

In Silico Assessment of Molecular Characteristics for Research Prioritization

In the early stages of drug discovery and materials science, in silico tools are employed to predict the physicochemical and pharmacokinetic properties of a compound. These predictions help in prioritizing candidates for synthesis and further experimental testing. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to drug-likeness rules (like Lipinski's rule of five) are commonly evaluated.

For this compound, a computational assessment would predict its potential as a drug candidate. While specific, comprehensive in silico reports are not available, some basic predicted data can be found in chemical databases. For example, PubChem provides a predicted XlogP3 value of 0.3, suggesting a degree of lipophilicity. uni.lu A full in silico assessment would provide a more complete profile.

A comprehensive table of in silico predicted properties for this compound from a dedicated study is not available. However, the table below outlines the key parameters that would be assessed.

| Property | Significance |

| Molecular Weight | Influences absorption and distribution. |

| logP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | Number of N-H or O-H bonds; influences binding to targets. |

| Hydrogen Bond Acceptors | Number of N or O atoms; influences binding to targets. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

Supramolecular Chemistry Involving 4 1h Imidazol 1 Yl Pyridin 2 Amine

Design of Non-Covalent Assemblies

No published data is available detailing the design and synthesis of non-covalent assemblies involving 4-(1H-Imidazol-1-yl)pyridin-2-amine. The potential for this molecule to form hydrogen bonds via its amino group and nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings, as well as π-π stacking interactions, can be hypothesized, but has not been experimentally verified in the literature.

Molecular Recognition Studies

There are no specific molecular recognition studies reported in the scientific literature where this compound acts as either a host or a guest molecule.

Self-Assembly Processes and Architectures

No research detailing the self-assembly processes or the resulting supramolecular architectures of this compound has been published.

Future Research Directions and Unaddressed Challenges

Deepening Mechanistic Understanding of Molecular Interactions

A significant challenge lies in achieving a more profound understanding of how 4-(1H-imidazol-1-yl)pyridin-2-amine and its analogs interact with their biological targets at a molecular level. While it's known that the aminopyridine scaffold is a key feature in many kinase inhibitors, the precise role of the imidazole (B134444) moiety in modulating binding affinity, selectivity, and pharmacokinetic properties is not fully elucidated. nih.gov Future research should focus on:

High-Resolution Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to various target proteins. nih.gov This will provide detailed insights into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding.

Computational Modeling and Simulation: Utilizing advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the dynamic behavior of the ligand-protein complex. This can help predict binding energies, understand conformational changes upon binding, and identify key residues involved in the interaction.

Biophysical Techniques: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to precisely quantify the thermodynamics and kinetics of binding. This data is crucial for understanding the driving forces behind the interaction and for guiding the design of more potent and selective molecules.

Advancements in Targeted Ligand Design

The this compound scaffold serves as an excellent starting point for the design of highly specific ligands for a range of biological targets. The future of ligand design in this area will depend on moving beyond traditional medicinal chemistry approaches and embracing more sophisticated strategies.

Key areas for advancement include:

Structure-Based Drug Design (SBDD): Leveraging the detailed mechanistic insights gained from structural biology and computational studies to rationally design new derivatives with improved potency and selectivity. nih.gov For instance, understanding the pocket topology of a target kinase can guide the addition of specific functional groups to the scaffold to enhance interactions with unique regions of the active site.

Fragment-Based Ligand Discovery (FBLD): Using smaller molecular fragments that bind to different sites on the target protein and then linking them together to create a high-affinity ligand. The aminopyridine and imidazole moieties of the core scaffold could themselves be considered as starting fragments.

Proteolysis-Targeting Chimeras (PROTACs): A novel therapeutic modality where a bifunctional molecule is designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The this compound scaffold could be functionalized to serve as the target-binding component of a PROTAC, opening up new avenues for therapeutic intervention, especially for proteins that are difficult to inhibit with traditional small molecules. nih.govacs.org

| Research Approach | Objective | Key Techniques |

| Structure-Based Drug Design | Enhance potency and selectivity | X-ray Crystallography, Computational Modeling |

| Fragment-Based Ligand Discovery | Discover novel high-affinity ligands | NMR Spectroscopy, SPR |

| PROTACs | Induce target protein degradation | Synthetic Chemistry, Cell-based Assays |

Development of Novel Synthetic Methodologies for Scaffold Diversity

The ability to generate a wide variety of derivatives based on the this compound scaffold is essential for exploring the structure-activity relationship (SAR) and optimizing ligand properties. While several synthetic routes to aminopyridine and imidazole-containing compounds exist, there is a need for more efficient, versatile, and environmentally friendly methods.

Future research in this area should focus on:

Multicomponent Reactions (MCRs): Developing one-pot reactions that combine three or more starting materials to rapidly generate complex molecules. bio-conferences.org This approach can significantly reduce the number of synthetic steps, save time and resources, and allow for the creation of large and diverse chemical libraries.

C-H Functionalization: Exploring modern synthetic techniques that allow for the direct modification of carbon-hydrogen bonds on the pyridine (B92270) and imidazole rings. nih.gov This would provide a powerful tool for introducing new functional groups at positions that are not easily accessible through traditional methods.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to accelerate the production of new derivatives. This can enable high-throughput screening and rapid optimization of lead compounds.

| Synthetic Strategy | Advantages | Potential Application |

| Multicomponent Reactions | Efficiency, diversity, speed | Rapid generation of compound libraries for screening |